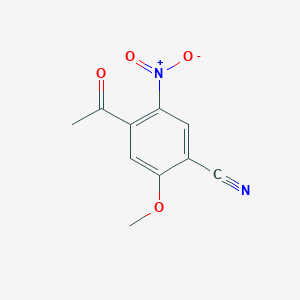![molecular formula C6H3Cl2N3 B12964945 2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
2,7-Dichloro-3H-imidazo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of chlorine atoms at the 2nd and 7th positions of the imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agriculture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 2,3-diaminopyridine with chloroformates or carboxylic acid derivatives under acidic conditions . The reaction conditions often require heating and the use of catalysts such as palladium on carbon or Raney nickel for the reduction of nitro groups to amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysis (PTC) can also be employed to enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
2,7-Dichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and properties .
科学研究应用
2,7-Dichloro-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,7-Dichloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for drug development .
相似化合物的比较
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,2-a]pyridine: Another isomer with distinct properties and applications.
Uniqueness
2,7-Dichloro-3H-imidazo[4,5-b]pyridine is unique due to the specific positioning of chlorine atoms, which can significantly influence its reactivity and biological activity compared to other imidazopyridine derivatives .
属性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC 名称 |
2,7-dichloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11) |
InChI 键 |
MAPQNQXPLBNGGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)


![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)


![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)







